3-Amino-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Overview
Description
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. The amino group might participate in reactions like acylation or alkylation, while the carbonyl group could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would typically be determined experimentally. Computational methods could also be used to predict some properties .Scientific Research Applications
Antimicrobial Agents
The compound has been utilized in the synthesis of 1,2,3-triazole hybrids with amine-ester functionality, which exhibit significant antimicrobial activities . These hybrids have shown moderate to excellent activity against various microbial strains, including S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae. The presence of the amine-ester group in the triazole structure enhances its biological spectrum, making it a potent candidate for developing new antimicrobial drugs.
Catalysis in Organic Synthesis
The compound is used in catalytic protocols for the synthesis of organic compounds . It serves as a precursor in Michael addition reactions, which are crucial for the formation of bioactive molecules with potential therapeutic applications . The green metrics of these synthetic reactions are also noteworthy, indicating a sustainable approach in organic synthesis.
Safety and Hazards
properties
IUPAC Name |
3-amino-1-[4-(methoxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(9-15-2)4-7-13(8-5-11)10(14)3-6-12/h3-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGHMFDOCRVXSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CCN)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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